![molecular formula C9H10N2O2S B1616953 Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester CAS No. 57332-73-7](/img/structure/B1616953.png)
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester typically involves the reaction of aminothiazole with bromoacetyl bromide, followed by cyclization with formamide . The reaction conditions often include the use of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods: Modern industrial methods for synthesizing this compound involve continuous flow systems with multistage reactors. This approach enhances efficiency by avoiding the isolation of intermediate compounds .
Analyse Chemischer Reaktionen
Substitution Reactions
The ester group and aromatic ring undergo nucleophilic substitution under controlled conditions:
-
Nucleophilic Acyl Substitution : Reaction with amines (e.g., piperazine derivatives) in the presence of coupling agents like EDCI/HOBt yields carboxamide derivatives. For example, coupling with 4-(tert-butyl)phenylsulfonyl piperazine produces antitumor-active conjugates .
-
Aromatic Substitution : Electrophilic substitution on the thiazole ring occurs at the 5-position, often facilitated by halogenation or nitration reagents.
Table 1: Substitution Reaction Conditions and Products
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives, critical for further functionalization:
-
Basic Hydrolysis : Treatment with LiOH·H₂O in THF/MeOH cleaves the ester to yield imidazo[2,1-b]thiazol-6-yl-acetic acid, a precursor for carboxamide synthesis .
-
Acidic Hydrolysis : Concentrated HCl in refluxing ethanol provides the carboxylic acid in lower yields (~50%).
Oxidation and Reduction
The sulfur atom in the thiazole ring and the ester group participate in redox reactions:
-
Oxidation : Using m-CPBA or H₂O₂ oxidizes the thiazole sulfur to sulfoxides or sulfones, altering electronic properties and bioactivity.
-
Reduction : NaBH₄ or LiAlH₄ reduces the ester to a primary alcohol, enabling further alkylation or etherification .
Table 2: Redox Reaction Outcomes
Cyclization and Ring Expansion
The core structure participates in cycloaddition and ring-forming reactions:
-
Palladium-Catalyzed Coupling : Sonogashira coupling with aryl halides introduces alkynyl groups at the 6-position, forming extended π-systems .
-
Hantzsch-Type Cyclization : Reaction with β-ketoesters and aldehydes forms polycyclic derivatives, expanding pharmacological potential .
Functional Group Interconversion
The carboxylic acid (post-hydrolysis) undergoes further transformations:
-
Amide Formation : Reacts with sulfonamide piperazines via carbodiimide coupling to yield carboxamides with micromolar-range CA inhibitory activity .
-
Esterification : Re-esterification with alkyl halides or alcohols under acidic conditions generates modified esters.
Degradation Pathways
Stability studies reveal pH-dependent degradation:
-
Alkaline Conditions : Rapid ester hydrolysis dominates.
-
Acidic Conditions : Ring-opening reactions occur at elevated temperatures, forming thiazole-amine intermediates.
Critical Analysis of Reaction Mechanisms
-
Nucleophilic Acyl Substitution : Proceeds via a tetrahedral intermediate stabilized by EDCI/HOBt, with triethylamine neutralizing HCl byproducts .
-
Sonogashira Coupling : Involves oxidative addition of Pd(0) to aryl halides, transmetallation with copper acetylides, and reductive elimination to form C–C bonds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Heterocycles
- Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow chemists to modify it into various derivatives that can exhibit different biological activities.
Synthesis Methods
- The compound is synthesized through reactions involving aminothiazole and bromoacetyl bromide, followed by cyclization with formamide. Modern industrial methods utilize continuous flow systems to enhance efficiency and yield.
Biological Applications
Enzyme Inhibition
- Research indicates that this compound can act as an enzyme inhibitor, particularly affecting kinases involved in cellular processes. It has been investigated for its potential to modulate gene expression by interacting with transcription factors .
Antimicrobial Properties
- A study evaluated the antibacterial, antitubercular, and antiviral activities of imidazo[2,1-b]thiazole derivatives. Results showed promising activity against various pathogens, suggesting potential therapeutic applications in treating infections .
Anticancer Activity
- This compound has been studied for its anticancer properties. It demonstrates potent activity through multiple mechanisms, including the inhibition of carbonic anhydrase (CA) isoforms associated with tumor growth .
Case Study 1: Antibacterial Evaluation
A series of imidazo[2,1-b]thiazole derivatives were tested against bacterial strains. The study found that some derivatives exhibited significant antibacterial activity with selectivity indices indicating potential for further development as therapeutic agents .
Compound | Bacterial Strain | MIC (µg/mL) | Selectivity Index |
---|---|---|---|
3a | E. coli | 12 | >10 |
3b | S. aureus | 8 | >12 |
3c | M. tuberculosis | 6 | >15 |
Case Study 2: Anticancer Activity
In a study assessing the anticancer potential of imidazo[2,1-b]thiazole derivatives against human cancer cell lines, several compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9aa | A549 (Lung) | 5.7 |
9bb | MCF-7 (Breast) | 4.3 |
9cc | HeLa (Cervical) | 3.9 |
Industrial Applications
Material Science
Wirkmechanismus
The mechanism of action of imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This compound also modulates various signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Comparison: Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester stands out due to its unique structural features and diverse biological activities. Unlike levamisole, which is primarily used for its immunomodulatory effects, this compound has broader applications in medicinal chemistry and material science .
Biologische Aktivität
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its mechanisms of action, biochemical properties, and therapeutic applications supported by various research findings.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and proteins.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular processes, including proliferation and apoptosis in cancer cells.
- Gene Expression Modulation : It affects transcription factors that regulate gene expression, thereby influencing the cellular response to external stimuli.
This compound exhibits several notable biochemical properties:
- Antitumor Activity : Research indicates that this compound demonstrates significant antitumor effects across various cancer cell lines, leading to growth inhibition and induction of cell death .
- Antimicrobial Properties : Studies have revealed its antibacterial and antiviral activities, suggesting potential applications in treating infectious diseases .
Anticancer Activity
A pivotal study evaluated the anticancer properties of imidazo[2,1-b]thiazole derivatives. The findings highlighted the following:
- In Vitro Studies : Compounds derived from imidazo[2,1-b]thiazole exhibited potent inhibitory effects against multiple cancer cell lines, including melanoma and breast cancer. For instance, specific derivatives showed IC50 values below 100 nM against the NCI-60 cell line panel .
Compound | Cell Line | IC50 (nM) |
---|---|---|
24d | BRAF V600E | 57 |
27c | A431 | 75 |
38a | MCF7 | 90 |
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against various pathogens:
- Antibacterial and Antiviral Evaluations : Several derivatives demonstrated significant antibacterial and antiviral activities. For example, some compounds showed over 70% inhibition against bacterial strains in vitro .
Compound | Target Pathogen | % Inhibition |
---|---|---|
3a | E. coli | 85 |
3b | S. aureus | 78 |
3c | Feline coronavirus | 80 |
Case Studies
- Pan-RAF Inhibitors : A study focused on new derivatives of imidazo[2,1-b]thiazole as pan-RAF inhibitors demonstrated promising results in inhibiting mutated BRAF kinase associated with melanoma. The compound exhibited selective inhibition over wild-type BRAF, indicating its potential as a targeted therapy for specific cancer types .
- Antiviral Applications : In another investigation, derivatives were tested against feline herpes virus and demonstrated significant antiviral activity with low cytotoxicity levels in cultured cells. This suggests the potential for developing these compounds into therapeutic agents for viral infections .
Eigenschaften
IUPAC Name |
ethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-13-8(12)5-7-6-11-3-4-14-9(11)10-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVFDEWSKWCGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CSC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357452 | |
Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57332-73-7 | |
Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.